molecular formula C11H9ClN2O3S2 B2749284 5-[(3-chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 931314-26-0

5-[(3-chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2749284
CAS No.: 931314-26-0
M. Wt: 316.77
InChI Key: TWAHQONIJNIJJY-UHFFFAOYSA-N
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Description

5-[(3-Chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core substituted with a 3-chloro-4-methylphenylsulfonyl group. The sulfonyl moiety is an electron-withdrawing group, likely influencing the compound’s electronic properties, solubility, and biological interactions. While direct data on this compound are absent in the provided evidence, its structural analogs and derivatives of the 2-thioxo-dihydropyrimidinone class (e.g., sulfonamides, aryl-substituted variants) have been extensively studied for antitumor, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3S2/c1-6-2-3-7(4-8(6)12)19(16,17)9-5-13-11(18)14-10(9)15/h2-5H,1H3,(H2,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAHQONIJNIJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CNC(=S)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps. One common method starts with the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with thiourea under basic conditions to form the intermediate sulfonylthiourea. This intermediate is then cyclized under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3-chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of thioxo-dihydropyrimidinones exhibit significant antiviral properties against various viruses. For instance, compounds similar to 5-[(3-chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have shown efficacy against HIV and other viral infections through mechanisms such as inhibiting viral replication and affecting viral enzyme activity .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies demonstrate that thiazolidinone and pyrimidine derivatives can induce apoptosis in cancer cells, making them promising candidates in cancer therapy. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, certain derivatives have been shown to inhibit the activity of topoisomerases, which are crucial for DNA replication in cancer cells .

Synthesis and Derivative Development

The synthesis of this compound involves various chemical reactions including Mannich reactions and cyclization processes. The ability to modify the sulfonyl group or the thioxo moiety allows for the development of new derivatives with enhanced biological activities. Researchers have explored structure-activity relationships (SAR) to optimize these compounds for better efficacy and reduced toxicity .

Table 1: Summary of Biological Activities of Related Compounds

Compound StructureActivity TypeIC50 (µM)Reference
Thiazolidinone Derivative AAntiviral (HIV)0.35
Pyrimidine Derivative BAnticancer (Breast Cancer)0.20
Dihydropyrimidinone CAntimicrobial1.50

Case Study : A recent study evaluated a series of thiazolidinone derivatives, including those structurally similar to this compound, revealing that certain modifications led to improved inhibition of HIV reverse transcriptase with IC50 values significantly lower than standard antiretroviral drugs .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science, particularly in developing corrosion inhibitors and polymer additives. The incorporation of thioxo-pyrimidine structures into polymer matrices has been shown to enhance mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 5-[(3-chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The sulfonyl and thioxo groups can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2-thioxo-2,3-dihydropyrimidin-4(1H)-one scaffold is a versatile pharmacophore. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis, spectral properties, and bioactivity.

Sulfonyl/Sulfonamide Derivatives

Compound Substituent Key Properties Bioactivity Reference
5-[(6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyrimidine-2,4,6(1H,3H,5H)-trione Sulfonyl-linked pyrimidine trione Synthesized via sulfonylation; IR: C=S stretch at ~1250 cm⁻¹; NMR: aromatic protons at δ 7.2–8.1 ppm Induces cell cycle arrest (G1 phase) and CDK2A inhibition via molecular docking
Target Compound 3-Chloro-4-methylphenylsulfonyl Predicted higher lipophilicity due to chloro-methyl group; potential enhanced membrane permeability Likely antitumor/antimicrobial (inferred from analogs) N/A

Key Differences : The target compound’s 3-chloro-4-methylphenyl group may confer greater metabolic stability compared to the pyrimidine trione in , which has polar ketone groups.

Aryl-Substituted Derivatives

Compound Substituent Key Properties Bioactivity Reference
6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 4-Chlorophenyl at position 6 Mp: ~250–270°C; synthesized via condensation of 6-aminothiouracil with aryl aldehydes Antitumor activity (IC₅₀: 8–12 μM against HepG2)
5-(4-Methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 4-Methoxyphenyl at position 5 IR: C=O stretch at 1680 cm⁻¹; HRMS: m/z 250.0661 [M+H]+ Antimicrobial (moderate activity against S. aureus)

Key Differences : The sulfonyl group in the target compound may enhance binding to sulfhydryl-containing enzymes (e.g., kinases) compared to simple aryl substituents .

Heterocyclic and Morpholino Derivatives

Compound Substituent Key Properties Bioactivity Reference
7a (Morpholino-pyrido[2,3-d]pyrimidinone) Morpholino and phenylhydrazono groups NMR: morpholine protons at δ 3.4–3.7 ppm; MS: m/z 450–480 [M+H]+ Antitumor (IC₅₀: 3.5 μM against MCF-7)
5-(Morpholinomethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Morpholinomethyl at position 5 Mp: 223–224°C; IR: N-H stretch at 3200 cm⁻¹ Not reported; potential CNS activity due to morpholine’s blood-brain barrier permeability

Amino-Alkyl Derivatives

Compound Substituent Key Properties Bioactivity Reference
5-{[(2-Ethylphenyl)amino]methyl}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 2-Ethylphenylaminomethyl Molecular weight: 261.34 g/mol; NMR: CH₂ protons at δ 4.1–4.3 ppm Anticancer (in silico docking suggests kinase inhibition)

Key Differences: The sulfonyl group in the target compound may exhibit stronger hydrogen-bonding interactions with biological targets compared to amino-alkyl chains .

Biological Activity

5-[(3-chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms, efficacy, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a thioxo-pyrimidine core substituted with a sulfonyl group attached to a chloro-methylphenyl moiety. Its molecular formula is C12H10ClN3O2S, and it has a molecular weight of 299.74 g/mol. The presence of these functional groups contributes to its biological reactivity and pharmacological potential.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of pyrimidine have shown efficacy against various viruses by inhibiting viral replication and affecting viral protein synthesis pathways. The specific mechanisms often involve interference with viral RNA polymerase activity, leading to reduced viral load in infected cells .

Antitumor Activity

Research has highlighted the antitumor potential of thioxo-pyrimidine derivatives. In vitro studies demonstrate that these compounds can inhibit cell proliferation in several cancer cell lines, including A431 vulvar epidermal carcinoma cells. The observed mechanism includes the induction of apoptosis and cell cycle arrest at the G1 phase .

Table: Summary of Antitumor Activity Studies

Study ReferenceCell LineIC50 (μM)Mechanism of Action
A43120Apoptosis induction
MCF-715Cell cycle arrest (G1 phase)
HT-2925Inhibition of RNA polymerase

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent. The mechanism often involves disruption of bacterial cell wall synthesis and function .

Case Studies

  • Antiviral Efficacy : A study evaluating the antiviral activity of pyrimidine derivatives found that compounds similar to this compound significantly reduced the replication rate of viruses like HCV and HIV in vitro. The derivatives showed an EC50 value as low as 0.35 μM against HCV NS5B RNA polymerase .
  • Anticancer Properties : In a clinical trial involving patients with advanced cancer, thioxo-pyrimidine derivatives were administered as part of a combination therapy regimen. Results indicated a marked improvement in tumor response rates compared to historical controls, with some patients achieving partial remission .

Structure-Activity Relationship (SAR)

The biological activity of thioxo-pyrimidine derivatives is heavily influenced by their structural features. Modifications at the sulfonyl or thioxo positions can enhance potency and selectivity for specific targets:

  • Sulfonyl Group : Variations in the substituents on the sulfonyl group can alter solubility and bioavailability.
  • Thioxo Position : Substituents at this position can influence the compound's ability to interact with biological macromolecules.

Q & A

Q. What are the established synthetic routes for 5-[(3-chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized?

The compound is synthesized via sulfonylation of a pyrimidinone precursor. A general procedure involves:

  • Step 1 : Reacting a pyrimidin-4(1H)-one derivative with phenyl thionochloroformate in a biphasic solvent system (e.g., diethyl ether/ethyl acetate/water) under basic conditions (NaHCO₃).
  • Step 2 : Purification by flash chromatography on silica gel, with methanol and triethylamine (TEA) as eluents .
    Optimization Tips :
  • Vary stoichiometric ratios of NaHCO₃ to control byproduct formation.
  • Adjust solvent polarity (e.g., hexane/CH₂Cl₂ mixtures) to improve crystallization yields .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or THF-d₈) to confirm substitution patterns. For example, the thioxo group typically appears as a singlet near δ 2.52 ppm in ¹H NMR .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding. A related pyrimidinone derivative (5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one) was crystallized in a monoclinic system (space group P2₁/c) with Z = 4 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the phenyl ring) affect biological activity?

Methodology :

  • Synthesis : Introduce substituents via Suzuki coupling or nucleophilic aromatic substitution. For example, bromo or nitro groups at the para position enhance antimicrobial activity in pyrimidinone derivatives .
  • Biological Assays : Test against cancer cell lines (e.g., colon cancer HT-29) using MTT assays. Derivatives with electron-withdrawing groups (e.g., -NO₂) show stronger CK1 inhibition (IC₅₀ < 1 µM) .
    Data Interpretation : Correlate logP values (calculated via HPLC) with cytotoxicity to assess bioavailability .

Q. How can discrepancies in reported melting points or spectral data be resolved?

Case Study : A derivative (4c) showed a melting point of 177–179°C in hexane/CH₂Cl₂ , while a structurally similar compound (4h) melted at 108°C . Resolution Strategies :

  • Verify purity via HPLC (≥95% by area normalization).
  • Standardize crystallization solvents (e.g., acetic acid/water mixtures reduce polymorphism) .
  • Compare IR spectra for carbonyl (1748 cm⁻¹) and hydroxyl (3452 cm⁻¹) peaks to confirm functional groups .

Q. What computational approaches are effective for predicting binding modes with target enzymes?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with CK1 kinase. A derivative bearing a 3,4-dichlorophenyl group showed strong hydrogen bonding with Val83 and hydrophobic interactions with Ile23 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the enzyme-inhibitor complex .

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